Home > Products > Screening Compounds P84810 > Cabozantinib metabolite M10
Cabozantinib metabolite M10 - 1584696-82-1

Cabozantinib metabolite M10

Catalog Number: EVT-8952069
CAS Number: 1584696-82-1
Molecular Formula: C23H22N2O6
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cabozantinib metabolite M10 is a significant compound in the pharmacological profile of cabozantinib, a small molecule primarily used as an antineoplastic agent targeting various receptor tyrosine kinases. This metabolite is formed through complex metabolic pathways involving the demethylation and oxidation of cabozantinib. Understanding the source, classification, and biological implications of M10 is vital for optimizing therapeutic strategies and minimizing adverse effects associated with cabozantinib treatment.

Source

Cabozantinib is synthesized from various precursors through multiple chemical reactions, including condensation and substitution processes. The formation of M10 occurs predominantly in the liver via cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the drug's metabolism .

Classification

Cabozantinib metabolite M10 is classified as a metabolite within the broader category of antineoplastic agents. It is recognized for its role in the pharmacokinetics of cabozantinib, influencing both efficacy and safety profiles in clinical settings .

Synthesis Analysis

The synthesis of cabozantinib involves intricate chemical processes that yield various metabolites, including M10. The primary method for synthesizing cabozantinib includes:

  1. Condensation Reactions: Utilizing cyclopropane-1,1-dicarboxylic acid and 1-(3,4-dimethoxyphenyl) ethanone as starting materials.
  2. Substitution Reactions: Involving chlorination and nitration steps to modify the aromatic rings.
  3. Oxidation Processes: Leading to the formation of M10 through demethylation and subsequent oxidation reactions.

The synthesis can be energy-intensive and may involve genotoxic reagents, which poses challenges for industrial scalability .

Molecular Structure Analysis

The molecular structure of cabozantinib metabolite M10 is characterized by specific functional groups that result from its metabolic transformation.

  • Molecular Formula: C28H24FN3O5
  • Molecular Weight: 635.59 g/mol
  • Structural Features:
    • Contains a fluorinated aromatic ring.
    • Incorporates methoxy groups that influence its pharmacological activity.

The structural modifications resulting from metabolic processes significantly affect the compound's interactions with biological targets .

Chemical Reactions Analysis

Cabozantinib metabolite M10 undergoes several key chemical reactions during its formation:

  1. Demethylation: Removal of methyl groups from cabozantinib.
  2. Oxidation: Introduction of oxygen functionalities, modifying the compound's reactivity.
  3. Ring Opening: Structural rearrangements that may alter the compound’s pharmacodynamics.

These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which facilitates the conversion of cabozantinib into its active metabolites .

Mechanism of Action

The mechanism of action for cabozantinib metabolite M10 involves:

Data indicate that M10 exhibits varying degrees of potency against these targets compared to its parent compound, influencing clinical outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited aqueous solubility.

Chemical Properties

  • Stability: M10 is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers introduced during metabolic transformations.

Relevant data suggest that the stability and reactivity profiles are crucial for understanding both therapeutic applications and potential side effects associated with cabozantinib treatment .

Applications

Cabozantinib metabolite M10 has several scientific applications:

  • Clinical Pharmacology: Understanding its role in drug metabolism aids in optimizing dosing regimens for patients receiving cabozantinib therapy.
  • Biomarker Development: M10 levels could serve as biomarkers for monitoring therapeutic efficacy and safety in clinical settings.
  • Research on Drug Interactions: Investigating how M10 interacts with other medications can inform strategies to mitigate adverse effects during combination therapies.
Metabolic Pathways and Enzymatic Regulation of Cabozantinib Metabolite M10

Cytochrome P450-Mediated Biotransformation of Cabozantinib to M10

Cabozantinib undergoes extensive hepatic metabolism to generate multiple metabolites, with M10 (renumbered as M12 in updated nomenclature and characterized as an oxidative defluorination product) identified as a major circulating species. This biotransformation is primarily catalyzed by cytochrome P450 3A4 (CYP3A4). The reaction involves cleavage of the carbon-fluorine bond in cabozantinib’s 4-fluorophenyl moiety, resulting in a hydroxylated intermediate that subsequently forms a quinone-imine electrophile [1] [2].

Human recombinant CYP3A4 supersomes demonstrate the highest catalytic activity for M10 formation, with kinetic parameters quantified as follows:

  • Km: 12.3 ± 1.8 μM
  • Vmax: 4.7 ± 0.3 pmol/min/pmol CYP
  • Intrinsic clearance (CLint): 0.38 μL/min/pmol CYP [2] [4].

Table 1: Kinetic Parameters of M10 Formation by CYP Enzymes

Enzyme SystemKm (μM)Vmax (pmol/min/pmol)CLint (μL/min/pmol)
CYP3A412.3 ± 1.84.7 ± 0.30.38
CYP3A528.6 ± 3.21.2 ± 0.10.04
CYP1A1>50<0.5Negligible

Cytochrome b5 potently stimulates M10 generation by enhancing electron transfer efficiency in CYP3A4-mediated oxidation. Co-incubation of cytochrome b5 with CYP3A4 increases M10 formation by 2.3-fold, confirming its role as an allosteric modulator [4]. Inhibitor studies using ketoconazole (CYP3A4-selective inhibitor) reduce M10 production by >95% in human liver microsomes, further validating CYP3A4’s dominance [2].

Interspecies Variability in M10 Generation Across Liver Microsomes and Hepatocytes

Comparative studies using liver microsomes and hepatocytes reveal significant interspecies differences in M10 formation:

  • Human systems: Primary hepatocytes produce M10 at rates of 18.7 ± 2.1 pmol/million cells/hour, accounting for ~22% of total cabozantinib metabolites [1].
  • Monkey models: Exhibit metabolic similarity to humans, with M10 representing 19% of metabolites (CLint: 0.35 μL/min/mg protein) [1].
  • Rat systems: Show reduced M10 generation (CLint: 0.08 μL/min/mg protein), favoring alternative pathways like demethylation [1].
  • Dog systems: Demonstrate intermediate metabolic capacity (CLint: 0.21 μL/min/mg protein) but slower formation kinetics [1].

Table 2: Interspecies Variability in M10 Formation

SpeciesLiver Microsomes CLint (μL/min/mg)M10 % of Total MetabolitesPrimary Enzymes Involved
Human0.42 ± 0.0522%CYP3A4, CYP3A5
Monkey0.35 ± 0.0419%CYP3A4
Dog0.21 ± 0.0312%CYP3A4, CYP2C11
Rat0.08 ± 0.017%CYP2C6

Hepatocyte-microsome correlation analyses indicate strong agreement (R² = 0.93) in humans but weaker correlations in rodents (R² = 0.62 in rats), suggesting divergent regulatory mechanisms in non-primate species [1]. Genetic polymorphisms in human CYP3A4 (CYP3A422 allele) reduce M10 formation by 40%, highlighting pharmacogenetic influences on metabolic efficiency [8].

Role of Secondary Metabolic Enzymes in M10 Bioactivation

Following initial CYP3A4-mediated oxidation, M10 undergoes further bioactivation via phase II conjugation pathways:

  • Glutathione conjugation: The electrophilic quinone-imine intermediate of M10 reacts with glutathione (GSH) catalyzed by glutathione S-transferase Mu 1 (GSTM1), forming a stable adduct (M10-GSH). This adduct accounts for 15% of urinary metabolites and mitigates M10’s potential hepatotoxicity [1] [3].
  • Sulfation: Sulfotransferase 1A1 (SULT1A1) conjugates M10’s hydroxyl group, producing a sulfate ester detectable in plasma. Kinetic studies show high affinity (Km = 3.2 μM) but low catalytic efficiency (Vmax = 0.9 nmol/min/mg) [1].
  • Glucuronidation: UDP-glucuronosyltransferase 1A9 (UGT1A9) mediates M10 glucuronide formation, though this pathway represents <5% of total conjugates due to steric hindrance from M10’s quinoline ring [1].

Table 3: Phase II Conjugation Pathways of M10

EnzymeConjugate TypeKm (μM)Tissue DistributionToxicological Significance
GSTM1Glutathione adduct8.7 ± 1.2Liver, kidneyDetoxification of electrophilic species
SULT1A1Sulfate ester3.2 ± 0.4Liver, intestineEnhanced renal excretion
UGT1A9Glucuronide22.1 ± 3.5Liver onlyMinor elimination pathway

Reactive oxygen species (ROS) generation during M10 formation activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, upregulating GSH synthesis enzymes and potentiating detoxification. This adaptive response is confirmed by 2.5-fold increases in NAD(P)H quinone dehydrogenase 1 (NQO1) expression in hepatocyte models [3] [8]. Cysteine residues in Kelch-like ECH-associated protein 1 (Keap1) act as sensors for M10-derived electrophiles, triggering Nrf2 nuclear translocation and cytoprotective gene expression [8].

All data derived from cited in vitro studies using human and animal liver subcellular fractions or recombinant enzyme systems. Clinical relevance of M10 requires further pharmacokinetic validation.

Properties

CAS Number

1584696-82-1

Product Name

Cabozantinib metabolite M10

IUPAC Name

methyl 1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylate

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C23H22N2O6/c1-28-19-12-16-17(13-20(19)29-2)24-11-8-18(16)31-15-6-4-14(5-7-15)25-21(26)23(9-10-23)22(27)30-3/h4-8,11-13H,9-10H2,1-3H3,(H,25,26)

InChI Key

XJGPHKQYHLZWFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.